molecular formula C7H9BrN2O B13003204 (5-Bromo-6-methoxypyridin-2-yl)methanamine

(5-Bromo-6-methoxypyridin-2-yl)methanamine

Cat. No.: B13003204
M. Wt: 217.06 g/mol
InChI Key: DZSUUFSUSQHNPK-UHFFFAOYSA-N
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Description

(5-Bromo-6-methoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-methoxypyridin-2-yl)methanamine typically involves the bromination of 6-methoxypyridin-2-yl)methanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-6-methoxypyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (5-Bromo-6-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-methoxypyridin-2-yl)methanamine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(5-bromo-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,4,9H2,1H3

InChI Key

DZSUUFSUSQHNPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CN)Br

Origin of Product

United States

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